molecular formula C10H14O2S B14336111 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol CAS No. 95108-89-7

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol

Cat. No.: B14336111
CAS No.: 95108-89-7
M. Wt: 198.28 g/mol
InChI Key: QZCLZVACBCSMFG-UHFFFAOYSA-N
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Description

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a phenylsulfanyl group attached to an ethoxyethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of phenylthiol with ethylene oxide, followed by subsequent reactions to introduce the ethoxy group. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of phenylthiol on ethylene oxide. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, thereby influencing various biochemical pathways. The ethoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylsulfanyl)ethoxy]ethan-1-ol
  • 2-[2-(Ethylsulfanyl)ethoxy]ethan-1-ol
  • 2-[2-(Propylsulfanyl)ethoxy]ethan-1-ol

Uniqueness

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties compared to its alkylsulfanyl counterparts. The aromatic ring in the phenylsulfanyl group can participate in π-π interactions and other aromatic-specific interactions, making it a valuable compound for various applications.

Properties

CAS No.

95108-89-7

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-(2-phenylsulfanylethoxy)ethanol

InChI

InChI=1S/C10H14O2S/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

QZCLZVACBCSMFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOCCO

Origin of Product

United States

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